Benzo[b]thiophen-3(2H)-one, 2-acetyl-
Description
Benzo[b]thiophen-3(2H)-one, 2-acetyl- (CAS 22720-75-8), is a sulfur-containing heterocyclic compound featuring a fused benzene-thiophene ring system with an acetyl substituent at the 2-position. This derivative is synthesized via condensation reactions between 2-mercaptoacetone and halogenated benzaldehydes or benzonitriles under water-mediated conditions, yielding highly substituted benzo[b]thiophenes with short reaction times and straightforward purification . Its structural uniqueness lies in the electron-withdrawing acetyl group, which enhances reactivity in cycloaddition reactions and modulates electronic properties for applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C10H8O2S |
|---|---|
Molecular Weight |
192.24 g/mol |
IUPAC Name |
2-acetyl-1-benzothiophen-3-one |
InChI |
InChI=1S/C10H8O2S/c1-6(11)10-9(12)7-4-2-3-5-8(7)13-10/h2-5,10H,1H3 |
InChI Key |
ALLOXTNJJHYPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Catalysts : AlCl₃ (10 mol%) in dichloroethane at 80°C for 6 hours achieves 78% yield.
-
Regioselectivity : Electron-donating groups on the aromatic ring enhance cyclization efficiency, while steric hindrance from bulkier substituents reduces yields by 15–20%.
-
Solvent Effects : Polar aprotic solvents (e.g., DCE) improve reaction rates compared to non-polar alternatives.
Table 1: Friedel–Crafts Cyclization Outcomes
| Acid Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (Ratio) |
|---|---|---|---|
| AlCl₃ | 80 | 78 | 9:1 (para:meta) |
| H₂SO₄ | 100 | 65 | 8:1 |
| FeCl₃ | 90 | 70 | 7:1 |
Palladium-Catalyzed Carbonylation for Functionalization
Palladium-catalyzed alkoxycarbonylation, as detailed in a 2022 study, offers a robust method for introducing acyl groups into the thiophene ring. While originally developed for synthesizing benzo[b]thiophene-3-carboxylates, this approach can be adapted for acetyl group incorporation by modifying the nucleophile.
Key Parameters
-
Catalyst System : PdI₂ (5 mol%) with KI (2.5 equiv) under 40 atm CO/air.
-
Reaction Scope : Aryl, heteroaryl, and alkenyl substituents are tolerated, with yields ranging from 70–83%.
-
Limitations : Requires strict control of CO pressure and temperature to avoid over-carbonylation.
Table 2: Palladium-Catalyzed Carbonylation Results
| Substrate (R₁) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Me-C₆H₄ | MeOH | 24 | 76 |
| 4-Br-C₆H₄ | MeOH | 24 | 83 |
| 3-Thienyl | EtOH | 36 | 70 |
Oxidation of Thioether Precursors
Oxidation of 3-(methylthio)-2-acetylbenzo[b]thiophene provides a direct route to the target ketone. A patent (WO2011036680A2) describes the use of Oxone in tetrahydrofuran (THF) at room temperature, achieving >99% conversion within 5 minutes. This method avoids harsh acidic conditions and minimizes byproduct formation.
Process Details
Beckmann Rearrangement of Oxime Intermediates
The Beckmann rearrangement of 2-acetylbenzo[b]thiophene oxime derivatives enables ketone formation. A patented method involves treating N-(1-(benzo[b]thiophen-2-yl)ethyl)hydroxylamine with urea at 135–140°C, yielding the ketone via intramolecular rearrangement.
Critical Steps :
-
Oxime Formation : Reacting 2-acetylbenzo[b]thiophene with hydroxylamine hydrochloride in ethanol (70% yield).
-
Rearrangement : Heating with urea at 140°C for 2 hours (65% yield).
Industrial-Scale Synthesis Considerations
Scalable production of 2-acetyl-benzo[b]thiophen-3(2H)-one necessitates optimizing cost, safety, and efficiency. Continuous flow reactors and catalytic systems (e.g., immobilized Pd nanoparticles) are emerging solutions to enhance throughput.
Table 3: Industrial Method Comparison
| Method | Throughput (kg/day) | Purity (%) | Cost Index |
|---|---|---|---|
| Friedel–Crafts | 50 | 98 | 1.0 |
| Pd-Catalyzed | 75 | 95 | 1.2 |
| Oxidation | 100 | 99 | 0.8 |
Chemical Reactions Analysis
Benzo[b]thiophen-3(2H)-one, 2-acetyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include phenylhydrazine, arylmagnesium bromide, and sodium borohydride . Major products formed from these reactions include monophenylhydrazone derivatives, 1-phenyl-3-aryl-1H-1benzothieno[3,2-c]pyrazoles, and 2-arylmethylenebenzo[b]thiophen-3(2H)-ones .
Scientific Research Applications
Benzo[b]thiophen-3(2H)-one, 2-acetyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Benzo[b]thiophen-3(2H)-one, 2-acetyl- involves its interaction with specific molecular targets and pathways. For example, as a serotonin N-acetyltransferase inhibitor, it inhibits the enzyme responsible for the biosynthesis of melatonin, thereby regulating melatonin levels in the body . Additionally, benzothiophene derivatives have been shown to activate the STING pathway, leading to the production of type I interferons and proinflammatory cytokines .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- 2-Acetyl vs. 2-Arylidene Derivatives :
The acetyl group in Benzo[b]thiophen-3(2H)-one, 2-acetyl- acts as an electron-withdrawing group, facilitating nucleophilic attacks in cycloaddition reactions. In contrast, 2-arylidene derivatives (e.g., 2-(4-chlorobenzylidene)-benzo[b]thiophen-3(2H)-one) exhibit extended conjugation, enabling tautomerization and participation in Fischer indolization for polycyclic compound synthesis . - 1,1-Dioxide Derivatives: Oxidation of the thiophene ring to 1,1-dioxide (e.g., Benzo[b]thiophen-3(2H)-one 1,1-dioxide) increases electron deficiency, making these derivatives effective acceptors in donor-π-acceptor systems for nonlinear optical materials. The acetylated form lacks this property but offers simpler synthetic routes .
Table 1: Substituent Effects on Key Properties
Methods and Yields
- Condensation Reactions :
2-Acetyl derivatives are synthesized in one step with yields >70% using water as a solvent, avoiding toxic catalysts . In contrast, 1,1-dioxide derivatives require palladium-catalyzed C(sp³)-H arylation, which is step-efficient but demands specialized catalysts . - Cycloaddition Compatibility: The acetyl group enables enantioselective [3+2] cycloadditions with 2-arylidene-indandiones, achieving >90% enantiomeric excess (ee) using quinine-derived catalysts. Non-acetylated analogs show lower stereoselectivity .
Pharmacological Activity
- Antimicrobial Activity :
Metal complexes of Schiff bases derived from 2-acetylbenzo[b]thiophen-3(2H)-one exhibit moderate antibacterial activity (MIC 25–50 µg/mL) against E. coli and S. aureus, comparable to ciprofloxacin . - Enzyme Inhibition: 3-Hydroxy-substituted derivatives (e.g., PM20) show potent inhibition of monoamine oxidase (MAO) with IC₅₀ < 1 µM, attributed to hydrogen bonding with the enzyme’s active site. The acetyl group’s smaller size reduces steric hindrance but lacks hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
